molecular formula C7H14N2O2 B15295634 4-Aminoazepane-4-carboxylic acid

4-Aminoazepane-4-carboxylic acid

Cat. No.: B15295634
M. Wt: 158.20 g/mol
InChI Key: LNSQISACEWJAOP-UHFFFAOYSA-N
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Description

4-Aminoazepane-4-carboxylic acid is a seven-membered heterocyclic compound containing both an amino group and a carboxylic acid group This compound is a derivative of azepane, which is a saturated nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminoazepane-4-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-Aminoazepane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted azepane derivatives.

Mechanism of Action

The mechanism of action of 4-aminoazepane-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Aminoazepane-4-carboxylic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-aminoazepane-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c8-7(6(10)11)2-1-4-9-5-3-7/h9H,1-5,8H2,(H,10,11)

InChI Key

LNSQISACEWJAOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(C(=O)O)N

Origin of Product

United States

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